molecular formula C9H11NO2 B183219 Ethyl 3-aminobenzoate CAS No. 582-33-2

Ethyl 3-aminobenzoate

Cat. No. B183219
CAS RN: 582-33-2
M. Wt: 165.19 g/mol
InChI Key: ZMCBYSBVJIMENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminobenzoate, also known as the ethyl ester of 3-aminobenzoic acid, is a clear yellow to light brown liquid or low melting compound . It is mainly used as an anesthetic for fish . It is also used for the euthanasia of all fish species, especially zebrafish, which is commonly used in research .


Synthesis Analysis

Ethyl 3-aminobenzoate can be prepared from 3-aminobenzoic acid and ethanol by Fischer esterification . More detailed synthesis methods and analysis can be found in relevant scientific papers .


Molecular Structure Analysis

The linear formula of Ethyl 3-aminobenzoate is H2NC6H4CO2C2H5 . The molecular weight is 165.19 . More detailed molecular structure information can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

Ethyl 3-aminobenzoate belongs to the class of ester-type anaesthetics . More detailed chemical reaction analysis can be found in relevant scientific papers .


Physical And Chemical Properties Analysis

Ethyl 3-aminobenzoate is a clear yellow to light brown liquid or low melting compound . It is soluble in ethanol, chloroform, or ether, slightly soluble in fatty oil, and slightly soluble in water .

Scientific Research Applications

  • Thermal and Structural Properties : Ledo et al. (2019) conducted calorimetric experiments and computational calculations on ethyl 3-aminobenzoate to determine its standard molar enthalpies of formation in the gaseous phase. This study contributes to understanding the thermal properties and stability of ethyl 3-aminobenzoate, which is crucial for its practical applications in different fields (Ledo et al., 2019).

  • Environmental Behavior and Photocatalytic Profile : A study by Li et al. (2017) investigated the environmental behavior of ethyl 4-aminobenzoate (Et-PABA), a closely related compound to ethyl 3-aminobenzoate. This research explored its occurrence in environmental waters and evaluated its transformation products and environmental fate, providing insights into the ecological impact and degradation pathways of these compounds (Li et al., 2017).

  • Synthesis and Pharmaceutical Applications : França et al. (2020) focused on the continuous-flow synthesis of benzocaine, which is ethyl p-aminobenzoate, a derivative of ethyl 3-aminobenzoate. This work is relevant for its widespread use in the pharmaceutical industry as an anesthetic. The study highlights optimized methodologies for its production, demonstrating its importance in pharmaceutical manufacturing (França et al., 2020).

  • Methemoglobinemia Risk in Medical Procedures : Kuschner et al. (2000) reported a case of methemoglobinemia associated with the use of benzocaine (ethyl aminobenzoate) in a healthy research participant during a bronchoscopy. This study underscores the medical implications and risks of using ethyl aminobenzoate derivatives in clinical settings (Kuschner et al., 2000).

  • Olfactory Properties in Winemaking : Moio and Etiévant (1995) identified ethyl anthranilate (ethyl 2-aminobenzoate) and related compounds in Burgundy Pinot noir wines. This research highlights the significance of these compounds in contributing to the flavor quality of wines, demonstrating their applications in the food and beverage industry (Moio & Etiévant, 1995).

  • Polymer Research and Conductivity Studies : Moghadam et al. (2010) conducted a study on the copolymerization of ethyl 3-aminobenzoate with aniline, exploring its effects on chain structure, conductivity, and redox properties of the copolymer. This research is pertinent to advancements in polymer science and material engineering (Moghadam et al., 2010).

  • Vibrational Modes and Molecular Structure : Longarte et al. (2000) conducted a theoretical and experimental study on ethyl p-aminobenzoate to understand its conformers, vibrational bands, and structures. Such studies are vital for comprehending the molecular behavior and potential applications of these compounds in various fields (Longarte et al., 2000).

  • Applications in the Synthesis of Novel Compounds : Various research, such as the work by Soršak et al. (1998) and Aleksanyan et al. (2013), demonstrates the use of ethyl 3-aminobenzoate in the synthesis of complex organic compounds. These studies contribute to the development of new pharmaceuticals, polymers, and other advanced materials (Soršak et al., 1998), (Aleksanyan et al., 2013).

Safety And Hazards

Ethyl 3-aminobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBYSBVJIMENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate)
Record name Tricaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044011
Record name Ethyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS]
Record name Ethyl 3-aminobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11015
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tricaine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11690
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl 3-aminobenzoate

CAS RN

582-33-2
Record name Ethyl 3-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 3-aminobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-amino-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02591PHL19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 3-aminobenzoic acid (7.00 g, 0.52 mol) dissolved in 300 mL of absolute ethanol was added ~3.5 mL of concentrated sulfuric acid. The reaction mixture was heated at reflux for 2 days and then cooled to ambient temperature. Potassium carbonate (8.9 g) was added and then most of the ethanol was removed under reduced pressure. The solution was partitioned between chloroform and water. The organic phase was washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue obtained was filtered through silica gel eluting with ethyl acetate to afford the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.40 (t, 3H), 3.85 (bs, 2H), 4.35 (q, 2H), 6.90 (m, 1H), 7.25 (m, 1H), 7.45 (m, 2H). MS (DCl/NH3) m/e 166 (M+H)+, 183 (M+H+NH3)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminobenzoate
Reactant of Route 2
Ethyl 3-aminobenzoate
Reactant of Route 3
Ethyl 3-aminobenzoate
Reactant of Route 4
Ethyl 3-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-aminobenzoate
Reactant of Route 6
Ethyl 3-aminobenzoate

Citations

For This Compound
4,950
Citations
MR Gizdavic‐Nikolaidis, ZD Zujovic… - Journal of Polymer …, 2010 - Wiley Online Library
Copolymers of aniline and ethyl 3‐aminobenzoate (3EAB) were synthesized by chemical polymerization in several mole ratios of aniline to functionalized aniline, and their …
Number of citations: 31 onlinelibrary.wiley.com
JM Ledo, H Flores, VLS Freitas… - The Journal of Chemical …, 2019 - Elsevier
… -aminobenzoate and ethyl 3-aminobenzoate, whose chemical structures are represented in Fig. 1. Hereafter, the ethyl 2-aminobenzoate and the ethyl 3-aminobenzoate will be denoted …
Number of citations: 9 www.sciencedirect.com
M Gizdavic‐Nikolaidis, S Ray, J Bennett… - Journal of Polymer …, 2011 - Wiley Online Library
… To that end, in the present study poly(aniline-co-ethyl-3-aminobenzoate) (3EABPANI) was substituted for poly(aniline-co-3-aminobenzoic acid) (3ABAPANI) in the composites with PLA. …
Number of citations: 40 onlinelibrary.wiley.com
K Balci, S Akyuz - Journal of molecular structure, 2007 - Elsevier
… 3, the numbers given in parenthesis are for Ethyl 3-aminobenzoate. … Assigned from the IR spectrum of Ethyl 3-aminobenzoate molecule recorded in this study; the sample was a disk …
Number of citations: 6 www.sciencedirect.com
PN Moghadam, EN Zare, H Amiri… - Composite …, 2012 - Taylor & Francis
… The different molar ratio of aniline to butyl 3-aminobenzoate and ethyl 3-aminobenzoate are used in the preparation of copolymers. Conductive nanocomposites based on ANI-co-BAB …
Number of citations: 12 www.tandfonline.com
PA Hepworth, J McCombie, JP Simons… - Chemical physics …, 1996 - Elsevier
… Rotationally resolved fluorescence excitation spectra of the S~ ~- S o origin bands of two conformers of methyl-3-aminobenzoate and four conformers of ethyl-3-aminobenzoate have …
Number of citations: 25 www.sciencedirect.com
PN Moghadam, J Khalafy… - Polymers for Advanced …, 2010 - Wiley Online Library
… In this work, firstly ethyl 3-aminobenzoate and butyl 3-aminobenzoate were synthesized … Then the copolymerization of 3-amino benzoic acid, ethyl 3-aminobenzoate, and butyl 3-…
Number of citations: 18 onlinelibrary.wiley.com
JH Gao, PP Huang, JX Wang, B Tang, HT Xu… - Available at SSRN … - papers.ssrn.com
… chloride (2) To a mixture of ethyl 3-aminobenzoate (0.06 mol) and 15% HCl solution (60 mL)… ) To a mixture of substituted phenyl amines ethyl 3-aminobenzoate (0.06 mol) and 15% HCl (…
Number of citations: 0 papers.ssrn.com
CAL Mahaffy - Synthesis and Reactivity in Inorganic and Metal …, 1985 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: ethyl 2-aminobenzoate, ethyl 3-aminobenzoate, ethyl 4-(N,N-dimethylamino)benzoate, methyl 4-amino-3-…
Number of citations: 6 www.tandfonline.com
C Boussiquet‐Leroux… - Journal of applied …, 1995 - Wiley Online Library
… chemical of unknown sensitizing potential (ethyl 3-aminobenzoate) were tested either in the … A lesser sensitizing potential was detected for 4-chloroaniline, ethyl 3-aminobenzoate and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.